molecular formula C9H6Cl2O2 B13073737 3-(2,6-Dichlorophenyl)-3-oxopropanal

3-(2,6-Dichlorophenyl)-3-oxopropanal

Cat. No.: B13073737
M. Wt: 217.05 g/mol
InChI Key: IIRXMAZUHAWQDP-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-3-oxopropanal typically involves the reaction of 2,6-dichlorobenzaldehyde with an appropriate reagent to introduce the oxopropanal group. One common method involves the use of a Claisen-Schmidt condensation reaction, where 2,6-dichlorobenzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,6-Dichlorophenyl)-3-oxopropanal has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,6-Dichlorophenyl)-3-oxopropanal exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorophenyl group enhances its binding affinity to certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzaldehyde: Shares the dichlorophenyl group but lacks the oxopropanal structure.

    3-(2,6-Dichlorophenyl)propanoic acid: An oxidation product of 3-(2,6-Dichlorophenyl)-3-oxopropanal.

    3-(2,6-Dichlorophenyl)-3-hydroxypropanal: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific combination of the dichlorophenyl group and the oxopropanal structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H6Cl2O2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,5H,4H2

InChI Key

IIRXMAZUHAWQDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CC=O)Cl

Origin of Product

United States

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